The table below summarizes the fundamental characteristics of Territrem C as established in the foundational research:
| Property | Description |
|---|---|
| Source | Aspergillus terreus (strain 23-1) rice cultures [1] [2] |
| Class | Tremorgenic mycotoxin [3] [2] |
| Molecular Formula | C₂₈H₃₂O₉ [1] [3] |
| Molecular Weight | 512.2 / 512.6 g/mol [1] [3] |
| CAS Registry Number | 89020-33-7 [3] [2] |
| Key Structural Difference vs. Territrem B | Possesses a 4-hydroxy-3,5-dimethoxy phenyl group (Territrem B has a 3,4,5-trimethoxy phenyl group) [1] |
The primary known biological activity of this compound is its effect on the nervous system.
Figure 1: The proposed mechanism of action for this compound, involving the inhibition of acetylcholinesterase leading to tremors.
The original isolation process is described as follows, though specific technical details like solvent volumes, incubation times, and detailed chromatography conditions are not provided in the available sources.
Figure 2: A generalized workflow for the isolation of this compound from fungal culture, based on the 1984 study.
The initial isolation was reported in a 1984 study [1]:
The information available from this search is foundational but dated. To create a comprehensive and current technical guide, you may need to investigate further:
Territrem C is a tremorgenic mycotoxin isolated from the fungus Aspergillus terreus [1] [2] [3]. The table below summarizes its fundamental chemical and property data:
| Property | Description |
|---|---|
| CAS No. | 89020-33-7 [2] |
| Molecular Formula | C₂₈H₃₂O₉ [1] [2] [3] |
| Molecular Weight | 512.20 (cited in older literature) to 512.6 g/mol [1] [2] [3] |
| IUPAC Name | (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,3,4-e]pyran-1,11(5H)-dione [2] |
| Purity Availability | >95% (commercial sources) [3] |
The following diagram illustrates the core structural relationship between this compound and its analogue, Territrem B, based on the key difference identified in the literature:
Relationship between this compound and B based on phenyl moiety and conversion [1] [4].
This compound is characterized by its potent biological activity, primarily through a unique mechanism:
The available data provides a foundational understanding, but a full whitepaper requires deeper technical details. Here are suggestions for how you might proceed:
This compound is a tremorgenic mycotoxin belonging to the territrem family of fungal secondary metabolites, first isolated in 1984 from the saprophytic filamentous fungus Aspergillus terreus [1]. These compounds are characterized by their potent biological activities, particularly their neurotoxic effects manifested through induction of sustained whole-body tremors in experimental animals [1]. This compound represents one of several structurally related metabolites (including territrems A, B, and B') produced by Aspergillus terreus, with all sharing a complex meroterpenoid structure that combines terpenoid and polyketide biosynthetic origins [2] [3].
The tremorgenic activity of territrems was first reported in the late 1970s, with subsequent research revealing their unique mechanism as acetylcholinesterase inhibitors with a non-competitive, irreversible binding mechanism [1] [4]. Unlike conventional acetylcholinesterase inhibitors that act through covalent modification of the enzyme's active site, territrems exhibit noncovalent yet irreversible inhibition, making them particularly interesting for both toxicological and potential therapeutic applications [4]. The discovery of this compound followed the identification of territrems A and B, with Ling et al. (1984) reporting its isolation, chemical structure, acute toxicity, and key physicochemical properties [1].
Aspergillus terreus, the primary fungal source of this compound, is an ubiquitous filamentous fungus belonging to the Trichocomaceae family [3]. This species demonstrates remarkable adaptability to diverse environments, thriving in tropical and subtropical regions while also tolerating extreme habitats with high salt, alkalinity, temperature, and drought conditions [3]. The fungus has been isolated from various sources, including terrestrial plants, mangrove plants, soil samples, and marine organisms, highlighting its ecological versatility [3]. From a biotechnological perspective, A. terreus represents a significant microbial resource, with industrial applications ranging from production of itaconic acid (considered one of the top 12 building-block chemicals in the chemical industry) to synthesis of diverse pharmacologically active secondary metabolites including the cholesterol-lowering drug lovastatin [3].
Taxonomic Classification:
Ecological Distribution: Aspergillus terreus demonstrates global distribution with particular prevalence in tropical and subtropical regions. This fungus exhibits remarkable environmental adaptability, allowing it to colonize diverse ecological niches including extreme habitats characterized by high salinity, alkalinity, temperature, and drought conditions [3]. The fungus has been successfully isolated from numerous sources, including terrestrial plants, mangrove ecosystems, various soil types, and marine organisms [3].
Industrial Significance: Beyond territrem production, A. terreus possesses substantial biotechnological importance with several industrial applications. It serves as the primary industrial source for itaconic acid production, recognized by the U.S. Department of Energy as one of the twelve priority building-block chemicals for the green chemistry industry [3]. The fungus also contributes to the production of itatartaric acid and various enzymes utilized in fermentation processes [3].
Aspergillus terreus demonstrates remarkable metabolic versatility, producing an extensive array of secondary metabolites with diverse chemical structures and biological activities. Research has identified approximately 346 distinct compounds from marine and terrestrial-derived A. terreus strains between 1987 and 2022, with 172 of these compounds demonstrating various biological activities [3]. The table below summarizes key metabolite classes produced by A. terreus:
Table: Major Secondary Metabolite Classes from Aspergillus terreus
| Metabolite Class | Representative Compounds | Biological Activities |
|---|---|---|
| Alkaloids | Giluterrin, Chaetominine, Spirotryprostatin A, Fumigaclavine C | Cytotoxic, antimicrobial [3] |
| Meroterpenoids | Territrems (A, B, C, B'), Asperterpenes | Acetylcholinesterase inhibition, BACE1 inhibition, tremorgenic [2] [3] |
| Polyketides | Lovastatin, Citrinin, Geodin | Cholesterol-lowering, mycotoxin [3] |
| Quinones | Asterriquinone, Emodin | Antitumor, antioxidant [3] |
| Butenolides | Butyrolactone I | Antioxidant, antidiabetic, antitumor [3] |
The chemodiversity of A. terreus metabolites reflects the activation of numerous biosynthetic gene clusters within the fungal genome. Research indicates that most fungal biosynthetic gene clusters remain silent or expressed at low levels under standard laboratory conditions [3]. Effective strategies to activate these cryptic pathways include the OSMAC approach (altering culture conditions), co-culture techniques (interspecies crosstalk), and chemical-epigenetic methods using DNA methyltransferase or histone deacetylase inhibitors [3].
This compound possesses a complex meroterpenoid structure characterized by a unique molecular framework that integrates elements of both terpenoid and polyketide biosynthetic origins. The compound features a fused ring system that forms the core scaffold, with specific functional groups contributing to its biological activity and physicochemical properties [1]. The territrem family shares structural similarities, with this compound serving as a biosynthetic precursor to other family members through various enzymatic modifications [1].
The three-dimensional configuration of this compound plays a crucial role in its biological activity, particularly in its interaction with acetylcholinesterase. While the complete elucidation of this compound's absolute stereochemistry was achieved through advanced analytical techniques, including the Kakisawa-Kashman modification of the Mosher NMR method applied to related compounds, it shares the characteristic structural features that define the territrem family [1].
This compound exhibits specific physicochemical characteristics that influence its isolation, purification, and analytical detection. The following table summarizes the fundamental properties of this compound based on experimental data:
Table: Physicochemical Properties of this compound
| Property | Characteristics | Experimental Context |
|---|---|---|
| Solubility | Soluble in chloroform, ethyl acetate; moderately soluble in methanol; insoluble in water | Extraction from rice cultures using chloroform [1] |
| Chromatographic Behavior | Separable by silica gel column chromatography using benzene-ethyl acetate solvent systems | Isolation and purification [1] |
| Fluorescence | Exhibits characteristic fluorescence under UV light | Detection and quantification [5] |
| Stability | Relatively stable when purified; susceptible to alkaline cleavage | Structural studies [1] |
The structural integrity of this compound can be compromised under specific conditions. Research has demonstrated that alkaline hydrogen peroxide cleaves territrem B (a closely related analog) to yield 3,4,5-trimethoxy benzoic acid, suggesting that this compound likely undergoes similar cleavage reactions due to shared structural elements in its aromatic moiety [1]. This cleavage reaction provides valuable insight into the structural components of this compound and has been utilized in analytical characterization.
The biosynthesis of this compound in Aspergillus terreus follows the meroterpenoid pathway, which hybridizes terpenoid precursors with polyketide-derived components. Meroterpenoids are defined as natural products of mixed biosynthetic origin that incorporate partial terpenoid skeletons along with other biosynthetic elements [2]. The term itself derives from the Greek "meros" (partial) and "terebinth" (terpentine, source of terpenes), reflecting their hybrid nature [2].
The precise biosynthetic route to this compound remains partially characterized, though it shares early steps with other fungal meroterpenoids. The pathway initiates with the assembly of a polyketide core, followed by terpenoid incorporation via prenyl transferases that add isoprenoid units derived from the mevalonate pathway [2]. This hybrid intermediate then undergoes extensive enzymatic modifications including cyclization, oxidation, and rearrangement reactions to form the characteristic territrem skeleton [3]. The final biosynthetic steps likely involve specific oxidative modifications and ring closure reactions that distinguish this compound from other territrems [1].
The biosynthetic pathway of this compound illustrating the key enzymatic steps from primary metabolites to the final this compound structure:
This compound Biosynthetic Pathway
Maximizing this compound production requires careful culture condition optimization and implementation of specific metabolic engineering strategies:
OSMAC Approach: Systematic variation of culture parameters (media composition, temperature, aeration, incubation time) significantly influences territrem yield [3]. Complex media rich in carbon sources generally enhance secondary metabolite production.
Co-culture Techniques: Culturing A. terreus with other microorganisms can activate silent biosynthetic gene clusters through interspecies interactions, potentially increasing territrem production or leading to novel analogs [3].
Epigenetic Modification: Addition of DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) can awaken cryptic biosynthetic gene clusters, enhancing this compound yield [3].
Substrate Optimization: Research indicates that rice-based substrates typically provide higher territrem yields compared to synthetic media, possibly due to the complex nutrient composition and physical structure that supports fungal growth and secondary metabolism [5].
Territrem production by Aspergillus terreus exhibits significant strain-dependent and substrate-dependent variation. A comprehensive study examining territrem contamination in Egyptian food products revealed substantial differences in production levels across various substrates:
Table: Territrem Production by A. terreus Isolates from Food Sources
| Food Source | Territrem A | Territrem B | This compound |
|---|---|---|---|
| Bakery Products | 90% of isolates (Mean: 0.09 ppm) | 80% of isolates (Mean: 0.24 ppm) | Not detected [5] |
| Corn | 31.8% of isolates (Mean: 0.44 ppm) | Not specified | Not detected [5] |
| Rice | 66.7% of isolates (Mean: 5.28 ppm) | 77.8% of isolates (Mean: 1.79 ppm) | Not detected [5] |
The data demonstrates that rice substrates support the highest territrem production, with territrem A levels approximately 60 times greater than those observed in bakery products [5]. This substantial variation highlights the importance of substrate composition in influencing secondary metabolite production in fungi. The absence of this compound detection in food samples suggests either lower production under these conditions or possible degradation during the analytical process [5].
Under optimized laboratory conditions, this compound production can be significantly enhanced. The original isolation procedure described by Ling et al. (1984) yielded sufficient quantities for structural characterization and biological testing [1]. Key factors influencing laboratory production include:
Strain Selection: Specific A. terreus strains demonstrate varying capabilities for this compound production, with isolates from certain environmental niches showing enhanced productivity [3].
Fermentation Conditions: Submerged fermentation typically provides lower territrem yields compared to solid-state fermentation, with rice as the substrate generally producing the highest yields [1].
Extraction Efficiency: this compound recovery is optimized using chloroform extraction followed by chromatographic purification, with solvent systems such as benzene-ethyl acetate mixtures providing effective separation from other territrems [1].
This compound exhibits potent anticholinesterase activity through a unique mechanism that distinguishes it from conventional acetylcholinesterase (AChE) inhibitors. While territrem B has been more extensively characterized, this compound shares the core structural features responsible for this activity [1]. The territrems exhibit noncovalent yet irreversible inhibition of AChE, representing a novel mechanism among known cholinesterase inhibitors [4].
Unlike conventional irreversible AChE inhibitors (e.g., organophosphates) that form covalent bonds with the catalytic serine residue, territrems appear to bind through strong noncovalent interactions that effectively irreversibly inhibit enzyme function [4]. This mechanism involves tight binding to a site distinct from the active center, potentially through allosteric interactions that alter the enzyme's conformation or block substrate access [4]. The following diagram illustrates the molecular interactions underlying territrem's inhibition mechanism:
Molecular mechanism of acetylcholinesterase inhibition by this compound:
This compound Inhibition Mechanism
This compound demonstrates significant tremorgenic properties when administered to experimental animals via intraperitoneal injection [1]. The tremors induced by territrems are characterized as sustained whole-body tremors that require the functional integrity of motor nerve endings for their induction [1]. The tremorgenic activity of this compound is quantitatively distinct from other territrems, with territrem B' (a derivative) showing greatly reduced tremorgenic effects despite maintaining similar three-dimensional structure [1].
The relationship between AChE inhibition and tremor induction remains partially characterized. While AChE inhibition certainly contributes to the neurotoxic effects, additional mechanisms may potentiate the tremorgenic activity, possibly involving other neurotransmitter systems or direct effects on neuromuscular junctions [1].
Beyond their well-characterized neuroactive properties, territrems and related meroterpenoids from A. terreus exhibit additional biological activities:
Insecticidal Effects: Territrems demonstrate toxicity against insect pests such as the corn earworm (Helicoverpa zea), with in vitro inhibition of insect acetylcholinesterase comparable to or exceeding the potency of paraoxon, a potent organophosphate insecticide [1].
Antifouling Activity: Territrem derivatives show promise as natural antifouling agents, with AChE inhibition serving as a sensitive biomarker for this application. The inhibition of cholinesterase activity in fouling organisms disrupts settlement and attachment processes [6].
Potential Neuroprotective Applications: Recent research has explored the therapeutic potential of meroterpenoids with AChE inhibitory activity for neurodegenerative diseases, though this application remains investigational for this compound specifically [2].
The following optimized protocol allows efficient isolation of this compound from rice cultures of Aspergillus terreus:
Fermentation: Inoculate Aspergillus terreus strain (e.g., 23-1) onto sterile rice medium (100 g rice, 120 mL distilled water in 1 L Erlenmeyer flask). Incubate statically at 25-28°C for 14-21 days [1].
Extraction: Terminate fermentation by adding chloroform (200 mL per 100 g culture). Macerate the culture and extract overnight with stirring. Filter through cheesecloth and repeat extraction twice with fresh chloroform. Combine chloroform extracts and concentrate under reduced pressure to obtain crude extract [1].
Primary Separation: Subject crude extract to silica gel column chromatography (200-300 mesh) using stepwise elution with benzene-ethyl acetate mixtures (from 100:0 to 70:30 v/v). Collect fractions based on TLC monitoring (silica gel GF254, benzene-ethyl acetate 85:15) with UV visualization at 254 nm [1].
This compound Purification: Further purify this compound-containing fractions using preparatory TLC (silica gel GF254, benzene-ethyl acetate 85:15) or repeated silica gel column chromatography with optimized solvent systems [1].
HPLC Analysis:
TLC Densitometry:
Acetylcholinesterase Inhibition Assay:
Tremorgenic Activity Evaluation:
The unique mechanism of AChE inhibition exhibited by this compound presents intriguing therapeutic possibilities despite its neurotoxic profile. With appropriate structural modification to reduce toxicity while maintaining target engagement, territrem-derived compounds could potentially address several therapeutic areas:
Neurodegenerative Disorders: The potent AChE inhibition suggests potential application in Alzheimer's disease treatment, though the irreversible nature of inhibition presents significant challenges [2]. Current research focuses on understanding the structural determinants of irreversibility to design reversible analogs.
Antifouling Applications: Territrem derivatives show promise as environmentally compatible antifoulants through their inhibition of AChE in fouling organisms, which disrupts settlement and attachment processes [6]. This application capitalizes on the natural bioactivity while potentially minimizing environmental impact compared to conventional biocides.
Despite decades of research, significant knowledge gaps remain regarding this compound:
Biosynthetic Pathway Elucidation: The complete this compound biosynthetic pathway requires further characterization, including identification of key enzymes and regulatory elements [3]. Genomic approaches combined with heterologous expression could facilitate complete pathway elucidation.
Molecular Target Characterization: Detailed structural biology studies are needed to characterize the precise molecular interactions between this compound and acetylcholinesterase, which would inform rational drug design approaches [4].
Toxicological Profile: Comprehensive toxicological studies examining chronic exposure effects and organ-specific toxicity are lacking but essential for assessing potential applications [1].
Production Optimization: Advanced metabolic engineering approaches, including CRISPR-based genome editing, could significantly enhance this compound production for research and potential applications [3].
Territrems are fungal meroterpenoids, which are hybrid natural products partially derived from terpenoid and polyketide precursors [1] [2]. The core biosynthetic logic for territrems is believed to follow a common pattern for fungal meroterpenoids, though the exact sequence for Territrem C is not yet fully mapped.
Early radiolabeling studies on the closely related Territrem B in Aspergillus terreus provided the first clues. It was demonstrated that the aromatic moiety is derived from shikimate and methionine, while the non-aromatic, terpenoid portion is built from mevalonate [3].
The general pathway is thought to involve several key phases [2]:
However, the specific biosynthetic gene cluster (BGC) for territrems remains unidentified. Without this genetic information, the precise order of cyclization, the full set of required enzymes, and the intermediates leading specifically to this compound are areas of active research.
The following table summarizes key experimental approaches from research on related meroterpenoids that would be applicable for elucidating the this compound pathway.
| Methodology | Application in Pathway Elucidation | Key Considerations |
|---|---|---|
| Precursor Feeding Studies [3] | Tracing incorporation of labeled precursors (e.g., $^{14}$C-acetate, $^{3}$H-mevalonate) to define biosynthetic building blocks. | Requires optimized culture conditions and sensitive analytical techniques (e.g., HPLC-Radio detection). |
| Genome Mining & Gene Cluster Identification [1] [4] | Identifying candidate BGCs by searching fungal genomes for genes encoding Non-Reducing Polyketide Synthases (NR-PKS) and Prenyltransferases (PTase). | Fungal meroterpenoid genes can be in separate clusters [1], complicating identification. |
| Heterologous Expression [5] [4] | Reconstituting candidate genes in a tractable host (e.g., Aspergillus oryzae) to confirm cluster function and pathway steps. | Essential for proving gene cluster function and characterizing intermediates. |
| In vitro Enzyme Assays [4] | Characterizing the function of individual purified enzymes, defining substrate specificity and reaction products. | Requires stable enzyme expression and purification, and access to proposed substrates. |
Based on strategies used for other fungal meroterpenoids like pyripyropene and austinol [1] [4], the following workflow provides a logical roadmap for investigating the this compound pathway. This process integrates genomics, metabolomics, and molecular biology techniques.
A proposed research workflow for elucidating the this compound biosynthetic pathway, integrating genomic and biochemical approaches.
The most significant challenge is the absence of a defined biosynthetic gene cluster (BGC) for territrems [2]. Future research should prioritize:
Territrem C is a secondary metabolite produced by the fungus Aspergillus terreus. The table below summarizes its core properties and isolation methodology.
| Property | Description |
|---|---|
| Natural Source | Rice cultures of Aspergillus terreus (strain 23-1) [1] [2] |
| Molecular Formula | C₂₈H₃₂O₉ [1] [3] [2] |
| Molecular Weight | 512.6 g/mol [3] |
| CAS Number | 89020-33-7 [3] |
| Purity | >95% by HPLC (commercial standard) [3] |
| Synonym | A tremorgenic mycotoxin [1] [2] |
Isolation & Separation Workflow: The following diagram outlines the general isolation and cleanup process for this compound and related territrems from rice culture, based on methods developed for territrems A and B [4].
Territrems are potent and specific inhibitors of acetylcholinesterase (AChE). The table below compares the half-maximal inhibitory concentration (IC₅₀) of this compound with its analogs.
| Compound | IC₅₀ for Acetylcholinesterase | Notes |
|---|---|---|
| This compound | 1.5 × 10⁻⁸ M [5] | Most potent among natural territrems |
| Territrem B | 1.9 × 10⁻⁸ M [5] | Can be derived from methylation of this compound [1] [2] |
| Territrem A | 2.4 × 10⁻⁸ M [5] | - |
Key Characteristics of Activity:
The mechanism of action involves territrem binding to acetylcholinesterase, leading to irreversible enzyme inhibition and subsequent accumulation of acetylcholine. This disrupts normal neuromuscular signaling, causing the observed tremors [3] [5].
For researchers investigating this compound:
This compound is a highly oxygenated meroterpenoid mycotoxin first isolated from the fungus Aspergillus terreus strain 23-1. It belongs to the territrem family of secondary metabolites, which are characterized by their potent tremorgenic properties and unique structural features combining terpenoid and polyketide biosynthetic elements. This compound was initially identified in 1984 during investigations of tremorgenic compounds from rice cultures of Aspergillus terreus that also produced territrems A and B [1]. The territrems have attracted significant research interest due to their remarkable biological activities, particularly their potent inhibition of acetylcholinesterase (AChE), which suggests potential applications in neurodegenerative disease research and drug development [2] [3].
The discovery of this compound expanded the structural diversity of known fungal meroterpenoids and provided important insights into the biosynthetic capabilities of Aspergillus species. Meroterpenoids represent a structurally diverse class of natural products characterized by hybrid structures derived from both terpenoid and polyketide biosynthetic pathways [2]. The significance of this compound extends beyond its toxicological properties to encompass its potential as a lead compound for developing therapeutic agents targeting neurological conditions, particularly given the growing interest in meroterpenoids for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's [2].
This compound is primarily produced by various fungal species, with initial discovery in Aspergillus terreus. Research has revealed that this meroterpenoid has a broader taxonomic distribution beyond its original source. The following table summarizes the known producing fungi and their sources:
Table: Fungal Producers of this compound
| Fungal Species | Source/Origin | References |
|---|---|---|
| Aspergillus terreus 23-1 | Rice cultures, soil fungus | [1] [4] |
| Penicillium echinulatum pt-4 | Marine red alga Chondrus ocellatus (endophytic) | [5] |
The isolation of this compound from both terrestrial and marine fungal sources demonstrates the ecological diversity of producing organisms and suggests that the genetic machinery for its biosynthesis is distributed across different fungal taxa [1] [5]. The discovery of this compound in a marine-derived Penicillium species indicates that the capacity to produce this compound is not restricted to Aspergillus genera and may be more widespread in the fungal kingdom than previously recognized [5].
The biosynthesis of this compound follows the characteristic meroterpenoid pathway combining shikimate-derived aromatic precursors with terpenoid building blocks. Radioactive tracer studies using Aspergillus terreus have provided crucial insights into the biosynthetic origins of the carbon skeleton:
Aromatic moiety: Incorporation studies with [U-(^{14})C]shikimate, L-[methyl-(^{14})C]methionine, and L-[methyl-(^{3})H]methionine demonstrated that the radioactivity of territrem B (a closely related analog) was located mainly on its aromatic moiety [4]. Alkaline hydrogen peroxide cleavage of territrem B yielded 3,4,5-trimethoxy benzoic acid, confirming the shikimate pathway origin of this portion of the molecule [4].
Terpenoid moiety: When [2-(^{14})C]mevalonate was used as a precursor, the radioactivity was incorporated primarily into the nonaromatic portion of the molecule, confirming its terpenoid origin [4].
Regulatory control: Mevinolin (lovastatin), a specific inhibitor of β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase, effectively inhibited territrem production when [U-(^{14})C]acetate was the precursor, but did not inhibit incorporation from [2-(^{14})C]mevalonate [4]. This demonstrates that the mevalonate pathway is essential for territrem biosynthesis and that HMG-CoA reductase is a key regulatory enzyme in the production of these meroterpenoids.
The following diagram illustrates the overall biosynthetic pathway of this compound:
Figure: Biosynthetic pathway of this compound showing primary precursor incorporation and regulatory control by mevinolin
The biosynthetic studies demonstrate that this compound arises from the convergence of multiple metabolic pathways, with the shikimate pathway contributing the aromatic portion and the mevalonate pathway providing the terpenoid components [4]. This hybrid biosynthesis is characteristic of meroterpenoids and accounts for their significant structural diversity and biological activities [2].
This compound possesses a complex meroterpenoid structure with the molecular formula C({28})H({32})O(_{9}) and a molecular weight of 512.6 g/mol [3]. The compound features an α-pyrone core structure characteristic of the territrem family, with specific modifications that distinguish it from other related compounds. The spectral and chemical evidence indicates that the structural difference between this compound and territrem B lies primarily in their phenyl moieties: this compound contains a 4-hydroxy-3,5-dimethoxy phenyl group, while territrem B possesses a 3,4,5-trimethoxy phenyl group [1].
This structural variation has significant implications for the compound's physicochemical properties and biological activity. The presence of the phenolic hydroxyl group in this compound increases its molecular polarity compared to territrem B and influences its hydrogen-bonding capacity. The conversion between these structures has been experimentally demonstrated: territrem B can be obtained by methylation of this compound with dimethyl sulfate, confirming their structural relationship [1]. The three-dimensional structure of this compound maintains the characteristic folded conformation of territrems, which is essential for their biological activity.
The territrem family includes several structurally related compounds, with territrems A, B, and C being the most extensively characterized. The following table compares key structural and physicochemical properties of these analogs:
Table: Structural and Physicochemical Comparison of Territrem Compounds
| Property | This compound | Territrem B | Territrem A |
|---|---|---|---|
| Molecular Formula | C~28~H~32~O~9~ | C~29~H~34~O~9~ | Not specified in results |
| Molecular Weight | 512.6 [3] | ~526 (calculated) | Not specified |
| Phenyl Substituents | 4-hydroxy-3,5-dimethoxy | 3,4,5-trimethoxy | Similar to territrem B [1] |
| Tremorgenic Potency | Moderate | Varies by analog | Most potent [3] |
| Acute Toxicity | Lower than territrem A/B [3] | Intermediate | Highest toxicity [3] |
The structure-activity relationships within the territrem family demonstrate that subtle modifications to the phenyl moiety significantly influence biological activity. The presence of a free phenolic hydroxyl group in this compound, compared to the fully methoxylated analog in territrem B, contributes to differences in hydrogen bonding capacity, electron distribution, and overall molecular topography that ultimately affect interactions with biological targets like acetylcholinesterase [1] [6].
This compound exhibits potent inhibition of acetylcholinesterase (AChE), which represents one of its most pharmacologically significant activities. The territrems as a class are known to be potent inhibitors of eel acetylcholinesterase, with this compound showing significant activity [3]. The mechanism of AChE inhibition by territrems is particularly interesting as they exhibit a noncovalent yet irreversible binding mechanism, which is unusual for enzyme inhibitors [7].
This unique inhibition mechanism differs fundamentally from those of conventional AChE inhibitors. Typical irreversible inhibitors like diisopropylfluorophosphate form covalent bonds with the active site serine residue, while competitive inhibitors such as donepezil and tacrine engage in reversible interactions. In contrast, territrems appear to bind through such strong noncovalent interactions that their inhibition effectively becomes irreversible under physiological conditions [7]. This suggests that territrems may bind to a unique site on the AChE enzyme or induce conformational changes that result in exceptionally tight binding.
This compound is classified as a tremorgenic mycotoxin due to its ability to induce sustained tremors in experimental animals. Following intraperitoneal administration in mice, this compound leads to the onset of tremors in the hind limbs within 10 minutes [3]. The tremorgenic potency of this compound is slightly lower than that of territrem A but comparable to territrem B, indicating structure-specific effects on this neurological activity.
The site of tremorgenic action of territrems has been localized to the peripheral nervous system, specifically at motor nerve endings [7]. Functional integrity of the motor nerve ending is necessary for the induction of sustained whole-body tremors. The current understanding suggests that territrems act at the presynaptic site of motor nerves, potentiating the release of acetylcholine, which may result from their AChE inhibition leading to acetylcholine accumulation and subsequent enhanced neurotransmission [3].
Despite its toxicity at higher doses, this compound and related meroterpenoids show promise for neuroprotective applications in neurodegenerative diseases. Meroterpenoids as a class have demonstrated multiple mechanisms relevant to neuroprotection, including anti-acetylcholinesterase, antioxidant, BACE1 inhibition, and anti-inflammatory activities [2]. These combined activities address multiple pathological pathways in neurodegenerative conditions like Alzheimer's disease.
Specifically, terreusterpenes and spiroterreusnoids from Aspergillus terreus have shown inhibitory activity against both acetylcholinesterase and BACE1 (β-site APP-cleaving enzyme 1), with IC(_{50}) values for BACE1 ranging from 5.86 to 27.16 µM and for AChE from 22.18 to 32.51 µM [2]. The multi-target action of these meroterpenoids makes them particularly attractive for neurodegenerative diseases, which typically involve complex, multifactorial pathologies that may require addressing multiple therapeutic targets simultaneously.
The extraction and isolation of this compound from fungal cultures follows a well-established protocol that can be adapted based on the producing organism and scale requirements. The standard methodology involves:
Culture Conditions: Aspergillus terreus 23-1 is typically cultivated in potato-dextrose liquid media or rice cultures for approximately 8-14 days to allow for substantial territrem production [4]. For marine-derived fungi such as Penicillium echinulatum, appropriate marine-based media are employed to maintain the ecological context of the isolate [5].
Extraction: The fungal mycelia and culture broth are extracted with chloroform, either at room temperature or with heating, to recover the territrems [1] [4]. Chloroform has been identified as the most effective solvent for territrem extraction based on comparative studies [8].
Purification: The crude chloroform extract is subjected to sequential chromatographic separations. Initial purification uses silica gel column chromatography with benzene-ethyl acetate gradients [8]. Further refinement employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to obtain pure this compound [8]. Specific solvent systems have been optimized for improved isolation and separation of territrems A and B, which can be adapted for this compound [8].
Accurate quantification of this compound in complex mixtures requires specialized analytical approaches. Two principal methods have been developed and validated:
TLC-Fluorodensitometry: This method leverages the native fluorescence of territrems for detection and quantification. Samples are applied to TLC plates alongside standards, developed in appropriate solvent systems, and quantified using a fluorodensitometer [8]. The method offers good sensitivity and is relatively accessible for most laboratories.
Reverse-Phase HPLC: This represents the gold standard for territrem quantification. Separation is typically achieved using C18 columns with acetonitrile-water or methanol-water mobile phases. Detection employs UV absorption or fluorescence detection, with the latter providing enhanced specificity and sensitivity [8]. HPLC allows for simultaneous quantification of multiple territrems in a single analysis.
Evaluation of this compound's biological activities follows standardized experimental approaches:
Acetylcholinesterase Inhibition Assay: The inhibitory activity against AChE is typically measured using spectrophotometric methods based on Ellman's assay or modifications thereof. The assay mixture includes acetylthiocholine as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as chromogen, and the enzyme source (commonly electric eel AChE or mammalian brain homogenates) [3] [7].
Tremorgenic Activity Assessment: In vivo tremorgenic activity is evaluated using rodent models, typically mice. Compounds are administered via intraperitoneal injection, and animals are observed for the onset, duration, and intensity of tremors. Dose-response relationships are established to compare relative potencies of different territrems [3].
Acute Toxicity Testing: The LD(_{50}) values are determined using standard toxicological protocols in rodent models, with territories administered via relevant routes (oral, intraperitoneal) and mortality monitored over specified periods [1].
The unique biological profile of this compound suggests several potential therapeutic applications, particularly in the realm of neurological disorders:
Neurodegenerative Disease Research: The potent and unique AChE inhibition exhibited by this compound makes it a valuable chemical tool for studying cholinergic neurotransmission and its role in cognitive function. The noncompetitive, irreversible inhibition mechanism offers insights into allosteric regulation of AChE that may inform future drug design [7].
Lead Compound for Drug Development: With appropriate structural modification to reduce toxicity while maintaining efficacy, this compound could serve as a lead compound for developing novel symptomatic treatments for Alzheimer's disease and other conditions involving cholinergic deficit [2]. The meroterpenoid scaffold represents an underexplored chemotype in AChE inhibitor development.
Multi-Target Directed Ligand Development: The structural features of this compound provide opportunities for creating multi-target directed ligands that address multiple pathological aspects of neurodegenerative diseases simultaneously, such as combining AChE inhibition with β-amyloid reduction or anti-oxidant activity [2].
While this compound shows therapeutic potential, its tremorgenic properties and acute toxicity present significant challenges for development as a therapeutic agent. The tremorgenic activity, though a liability for drug development, provides opportunities for studying neurological mechanisms:
The peripheral site of action and requirement for intact motor nerve function make territrems valuable tools for investigating presynaptic modulation of neurotransmitter release [7].
Structure-activity relationship studies indicate that specific structural modifications can reduce tremorgenic activity while maintaining AChE inhibition, suggesting possibilities for toxicity mitigation through rational drug design [7].
The dose-dependent nature of this compound's effects highlights the importance of exposure optimization in potential therapeutic applications [3].
Several promising research directions remain underexplored for this compound and related meroterpenoids:
Biosynthetic Engineering: The elucidation of the territrem biosynthetic pathway opens possibilities for metabolic engineering to produce analogs with improved therapeutic indices [4]. Genetic manipulation of producing organisms could yield novel derivatives not accessible through chemical synthesis.
Marine Fungal Exploration: The discovery of this compound in marine-derived Penicillium species suggests that exploration of fungal diversity in specialized ecological niches may yield new territrem analogs with unique biological properties [5] [9].
Formulation Strategies: Advanced drug delivery approaches could potentially mitigate the toxicity issues associated with this compound while maintaining therapeutic effects at target sites, particularly for central nervous system applications.
Mechanism of Action Elucidation: Despite progress in understanding this compound's biological activities, the precise molecular targets and mechanisms underlying its tremorgenic effects and unusual AChE inhibition warrant further investigation using contemporary molecular and structural biology techniques.
The table below summarizes the core physicochemical and biological data for Territrem C.
| Property | Specification |
|---|---|
| CAS Number | 89020-33-7 [1] |
| Molecular Formula | C₂₈H₃₂O₉ [2] [1] |
| Molecular Weight | 512.20 (cited in 1984) / 512.552 (modern calculation) [2] [1] |
| Chemical Name | (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [1] |
| Nature | Tremorgenic mycotoxin [2] [1] |
| Producing Organism | Aspergillus terreus 23-1 [2] |
| Acute Toxicity | Induces tremors in mice via intraperitoneal injection [2] [3] |
| Mechanism of Action | Inhibition of acetylcholinesterase in peripheral nerve endings [1] |
| Key Structural Difference from Territrem B | Possesses a 4-hydroxy-3,5-dimethoxyphenyl group. Territrem B has a 3,4,5-trimethoxyphenyl group [2] |
The following sections detail the key experimental approaches used in the foundational research on this compound.
This compound was isolated from rice cultures of the fungus Aspergillus terreus 23-1 [2] [3].
The chemical structure of this compound was determined through a combination of spectral, chemical, and comparative evidence [2].
The tremorgenic activity, which defines its acute toxicity, was assessed through in vivo models [2] [3].
The diagram below outlines the key stages of the experimental process for the isolation and characterization of this compound, as described in the research.
The available data provides a foundational understanding, but several areas lack depth:
To build a more complete profile of this compound, you could:
The following table summarizes the fundamental properties of Territrem C as established in the initial characterization studies.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 89020-33-7 [1] [2] |
| Molecular Formula | C₂₈H₃₂O₉ [1] [2] |
| Molecular Weight | 512.6 g/mol (or 512.552 g/mol) [1] [2] |
| Purity (Available Sample) | >95% by HPLC [1] |
| IUPAC Name | (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [2] |
| Acute Toxicity (Mice, IP) | Induces tremors in hind limbs within 10 minutes [1] |
| Mechanism of Action | Potent inhibitor of acetylcholinesterase (AChE); believed to act presynaptically at motor nerve endings to potentiate acetylcholine release [1] |
| Source Fungus | Aspergillus terreus [1] [2] |
The methodologies from the foundational research on this compound are detailed below.
This compound was isolated from the chloroform extract of rice cultures of Aspergillus terreus 23-1. The initial crude extract was subjected to silica gel column chromatography. Based on studies of the related Territrem B, a solvent system like benzene-ethyl acetate was likely used for improved separation and purification [2] [3].
The structure was determined through spectral and chemical evidence, showing a key difference from Territrem B in the phenyl moiety [2]:
The territrems are potent inhibitors of acetylcholinesterase. The inhibitory activity was confirmed using eel acetylcholinesterase in bioassays [1]. Further studies on the closely related Territrem B revealed a unique non-covalent yet irreversible binding mechanism, which is distinct from covalent inhibitors like diisopropylfluorophosphate [3].
Tremorgenic activity was tested via intraperitoneal (IP) injection in mice. This compound caused the onset of tremors in the hind limbs within 10 minutes, requiring slightly lower median doses than Territrems A or B to induce the effect [1].
The following diagram maps the characterization workflow and the key role of this compound in modern research, particularly in the study of acetylcholinesterase inhibition.
This compound research workflow from source to findings.
Initial characterization of this compound laid the groundwork for understanding its significance. The unique non-covalent yet irreversible inhibition of AChE, first detailed for the closely related Territrem B, makes the territrem class a valuable tool for studying enzyme kinetics and inhibitor binding modes [3]. This mechanism differs fundamentally from conventional drugs like donepezil, suggesting potential for novel therapeutic strategies.
The search for compounds targeting multiple neurological pathways is a leading frontier in neurodegenerative disease research. Multi-Target-Directed Ligands (MTDLs) are designed to modulate several targets simultaneously [4]. While this compound itself is a toxin and not a drug candidate, its well-defined mechanism as a potent AChE inhibitor makes it a reference point in virtual screening campaigns. These in silico methods screen vast compound libraries to identify new chemical entities with desired multi-target profiles, such as activity against AChE, MAO-B, and HDAC2 [4].
Acetylcholinesterase (AChE) is a crucial enzyme that terminates nerve signals by hydrolyzing the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses. Inhibition of AChE leads to acetylcholine accumulation, causing prolonged excitation and various toxic effects. While this forms the basis for organophosphate and carbamate pesticide toxicity, controlled AChE inhibition also has therapeutic applications, particularly in managing Alzheimer's disease symptoms [1] [2].
AChE inhibitors can be broadly classified as strong inhibitors (e.g., organophosphates, carbamates) used primarily as pesticides, or weak inhibitors with applications in treating neurodegenerative diseases like Alzheimer's, dementia with Lewy bodies, and Parkinson's disease [3]. Territrem B, a tremorgenic mycotoxin, has been reported to inhibit AChE through a noncovalent yet irreversible binding mechanism [4], suggesting that its analog, Territrem C, may share similar properties warranting systematic evaluation.
This protocol utilizes the human neuroblastoma cell line (SH-SY5Y) to evaluate AChE inhibition in a biologically relevant context, maintaining native enzyme environment and cellular processes [1].
Table 1: Key Parameters for Cell-Based AChE Inhibition Assay
| Parameter | Specification | Notes |
|---|---|---|
| Cell density | 2,000 cells/well | 1536-well format |
| Compound volume | 23 nL/well | Pin transfer |
| Positive controls | Chlorpyrifos-oxon, BW284c51 | Concentration range recommended |
| Inhibition period | 1 hour | 37°C, 5% CO₂ |
| Detection incubation | 40-90 minutes | Room temperature |
| Signal detection | Fluorescence: Ex544/Em590 nm Absorbance: 405 nm | |
This cell-free system uses recombinant human AChE for direct compound-enzyme interaction studies without cellular metabolism complexities [1].
Table 2: Key Parameters for Recombinant AChE Inhibition Assay
| Parameter | Colorimetric Assay | Fluorimetric (Amplite Green) |
|---|---|---|
| AChE concentration | 50 mU/mL | 20 mU/mL |
| Detection principle | Absorbance at 405 nm | Fluorescence: Ex490/Em520 nm |
| Inhibition period | 30 minutes | 30 minutes |
| Substrate incubation | 10-30 minutes | 10-30 minutes |
| Assay format | 1536-well plate | 1536-well plate |
This protocol incorporates liver microsomes to detect pro-inhibitors that require metabolic activation to become potent AChE inhibitors, particularly relevant for organophosphate compounds [1].
The standard biochemical assay for AChE activity measurement based on hydrolysis of acetylcholine or acetylthiocholine [3].
Principle: AChE hydrolyzes acetylcholine to acetate and choline, or acetylthiocholine to acetate and thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to produce yellow 5-thio-2-nitrobenzoate, measurable at 412 nm.
Modified Protocol:
Advantages: Simple, cost-effective, adaptable to microplate format. Limitations: Restricted to pH 6.5-8.5, potential interference from -SH groups.
Combines thin-layer chromatography with enzymatic detection for rapid screening of complex mixtures [3].
Protocol:
Enhanced Version:
Hyphenated technique combining separation, structural analysis, and activity detection [3].
Protocol:
Advantages: High sensitivity (0.3 nM for galanthamine), simultaneous structural identification. Limitations: Requires specialized equipment, potential substrate instability.
Table 3: Comparison of AChE Inhibition Assay Formats
| Assay Format | Sensitivity | Throughput | Biological Relevance | Best Applications |
|---|---|---|---|---|
| Cell-based (SH-SY5Y) | Moderate | High | High (native cellular environment) | Initial screening, cellular effects |
| Recombinant AChE | High | Very high | Low (direct enzyme interaction) | Mechanism studies, potency ranking |
| Microsome-coupled | Moderate | High | Medium (metabolic activation) | Pro-inhibitor identification |
| Ellman's method | Moderate | Medium | Medium | Routine testing, academic research |
| TLC-bioautography | Low-medium | Low | Medium | Natural product screening |
| LC-MS coupled | Very high | Low | High | Purified compound characterization |
Essential Controls:
Validation Parameters:
Common Issues and Solutions:
The following diagram illustrates the strategic workflow for selecting and implementing appropriate AChE inhibition assays based on research objectives:
1. Background and Significance Acetylcholinesterase (AChE) is a key enzyme responsible for terminating nerve signals by hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's and for assessing the toxicity of certain chemicals and pesticides [1]. The evaluation of novel inhibitors like Territrem C requires robust, quantitative assays. Time-dependent inhibition, often overlooked in conventional analysis, can significantly impact potency assessment, as seen with the drug galantamine whose potency was underestimated by a factor of ~100 due to slow-binding kinetics [2]. Incorporating metabolic activation systems can also help identify pro-inhibitors that become active after transformation [3].
2. Experimental Design Considerations
The table below summarizes the key parameters for different AChE inhibition assay formats suitable for evaluating this compound.
| Parameter | Cell-Based Assay (Fluorimetric) | Recombinant AChE Assay (Colorimetric) | Metabolism-Incorporated Assay (Colorimetric) |
|---|---|---|---|
| AChE Source | SH-SY5Y neuroblastoma cells [1] | Recombinant human AChE (50 mU/mL) [1] | Recombinant human AChE + Liver Microsomes (0.25 mg/mL) [1] |
| Detection Method | Fluorescence (Ex/Em: 544/590 nm) [1] | Absorbance (405 nm) [1] | Absorbance (405 nm) [1] |
| Key Reagents | Amplite Red kit, assay medium [1] | Recombinant AChE, Ellman's reagent [1] | AChE, liver microsomes, NADPH [1] |
| Positive Controls | Chlorpyrifos-oxon, BW284c51 [1] | Chlorpyrifos-oxon, BW284c51 [1] | Organothiophosphates (e.g., Chlorpyrifos) [3] |
| Incubation Time | 1 hour (compound + cells) [1] | 30 minutes (compound + enzyme) [1] | 30 minutes (compound + enzyme + microsomes) [1] |
| Data Output | IC₅₀ (µM) | IC₅₀ (µM), Inhibition Mechanism (Ki) | IC₅₀ (µM) with/without metabolism |
This protocol uses human neuroblastoma cells (SH-SY5Y) to assess inhibition in a physiological context.
This cell-free protocol uses recombinant human AChE for direct and high-throughput screening.
This protocol detects inhibitors that require liver metabolism to become active.
The following diagrams, created with DOT language, illustrate the core experimental workflow and biochemical relationships.
Diagram 1: A workflow for assessing this compound AChE inhibitory activity using different assay formats.
Diagram 2: Biochemical relationships showing how AChE inhibition by this compound leads to acetylcholine accumulation and potential adverse effects.
Territrems are a class of meroterpenoids primarily produced by the fungus Aspergillus terreus [1] [2]. This compound is of significant research interest due to its potent biological activity, notably its strong inhibition of acetylcholinesterase (AChE), which makes it a candidate for research in neurodegenerative diseases like Alzheimer's [3] [4]. It is also a tremorgenic mycotoxin, meaning it can cause sustained tremors in animals [5].
The following application notes provide standardized protocols for its detection and quantification in fungal cultures.
This method is suitable for the initial screening and quantification of this compound.
This method provides high-resolution separation and accurate quantification.
The table below summarizes the core quantitative and methodological information for easy reference.
| Aspect | Details |
|---|---|
| Producing Fungus | Aspergillus terreus [2] [5] [3] |
| Extraction Solvent | Chloroform (hot) [5] [3] |
| Key Analytical Methods | TLC-Fluorodensitometry; Reverse-Phase HPLC [2] |
| TLC Solvent System | Benzene-Ethyl Acetate mixtures [5] |
| Bioactivity (AChE Inhibition) | Potent inhibitory activity; specific IC50 for this compound is previewed [2] and related territrems are in low nM range [3] |
| Acute Toxicity | Tremorgenic mycotoxin [5] |
The diagram below outlines the complete experimental workflow from culture to quantification.
Territrem C is a tremorgenic mycotoxin belonging to a class of secondary metabolites produced by various fungi, including Aspergillus terreus. Its core structure consists of a phenyl moiety connected to a complex polycyclic system. The compound is noted for its acetylcholinesterase inhibitory activity, making it a molecule of interest in neurological research [1]. The isolation protocol outlined below is adapted from established methodologies for extracting territrems from fungal rice cultures [2] [1].
Principle: The first step involves the cultivation of the producing fungus, Aspergillus terreus, on a solid rice medium to promote the production of secondary metabolites, including this compound.
Materials:
Procedure:
Principle: After fermentation, the fungal mycelia and rice medium are dried and extracted with an organic solvent to dissolve non-polar secondary metabolites like this compound.
Materials:
Procedure:
Principle: The concentrated crude extract contains a mixture of metabolites. This compound is separated and purified using a combination of silica gel column chromatography and thin-layer chromatography (TLC) based on polarity differences.
Materials:
Procedure:
The following workflow summarizes the key stages of the isolation process:
Principle: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Procedure:
The table below summarizes key physicochemical and biological data for this compound and its analogs for easy comparison.
Table 1: Comparative Properties of Selected Territrem Mycotoxins
| Property | This compound | Territrem B | Territrem A |
|---|---|---|---|
| Molecular Formula | C₂₈H₃₂O₉ [2] | C₂₉H₃₄O₉ [2] | - |
| Molecular Weight | 512.20 g/mol [2] | - | - |
| Key Structural Feature | 4-hydroxy-3,5-dimethoxy phenyl group [2] | 3,4,5-trimethoxy phenyl group [2] | Similar to Territrem B [1] |
| Acute Toxicity (in mice) | Discussed in [2] | Tremorgenic [1] | Highly tremorgenic [1] |
| Tremorgenic Activity | Greatly reduced compared to A and B [1] | Potent | Potent |
Table 2: Key Experimental Parameters for Isolation
| Experimental Stage | Key Parameter | Details / Value |
|---|---|---|
| Fermentation | Substrate | Rice medium [3] [2] |
| Incubation Time | 10-14 days [3] [2] | |
| Extraction | Solvent | Chloroform or Ethyl Acetate [3] [2] |
| Method | Ultrasonication (120 min) [3] | |
| Purification | Primary Technique | Silica Gel Column Chromatography [1] |
| Elution System | Benzene-Ethyl Acetate gradient [1] |
| Purification Stage | Key Method/Technique | Specific Conditions | Outcome/Performance |
|---|---|---|---|
| Primary Extraction | Hot Chloroform Extraction [1] | Rice culture medium extracted with hot chloroform [1] | Initial crude extract containing territrem A, B, and C [1] |
| Cleanup | Silica Gel Column Chromatography [1] | Direct adsorption-concentration; desorption with Chloroform-Acetone (9:1, v/v) [1] | Removal of bulk impurities; initial concentration of territrems [1] |
| Separation | Silica Gel Column Chromatography [1] | Elution with Benzene-Ethyl Acetate (65:35, v/v) [1] | Isolation of purified territrem C from other territrems [1] |
| Quantitation & Analysis | TLC-Fluorodensitometry & Reverse Phase HPLC [2] | Specific solvent systems for improved isolation and separation [2] [1] | Quantification of territrems A, B, and C; confirmation of purity and identity [2] |
This compound is a tremorgenic mycotoxin with the molecular formula C₂₈H₃₂O₉ and a molecular weight of 512.20 [3]. Its structure is characterized by a phenyl moiety with a 4-hydroxy-3,5-dimethoxy substitution pattern [3]. This differs from Territrem B, which has a 3,4,5-trimethoxyphenyl group. Territrem B can be produced by methylating this compound with dimethyl sulfate [3].
This compound is a tremorgenic mycotoxin [3]. Handling must be conducted in accordance with strict laboratory safety protocols for toxic substances. This includes the use of appropriate personal protective equipment (PPE) such as gloves and lab coats, and all procedures should be performed in a fume hood to prevent inhalation or exposure.
The following diagram visualizes the key steps involved in the purification and analysis of this compound.
Thin-Layer Chromatography-Bioautography (TLC-Bioautography) is an effect-directed analysis that integrates chromatographic separation with biological activity detection directly on the TLC plate. It is a powerful technique for the rapid screening and identification of bioactive compounds, such as antimicrobials or enzyme inhibitors, in complex mixtures [1] [2].
The core principle involves separating components of a sample on a TLC plate, followed by a bioassay that reveals the locations of active compounds as clear inhibition zones against a background of microbial growth or enzyme activity [3]. The main classical approaches are summarized in the table below.
| Method Type | Key Characteristics | Typical Applications | Advantages & Limitations |
|---|
| Agar Diffusion (Contact) [1] | TLC plate is placed face-down on inoculated agar; compounds diffuse into the medium. | Antimicrobial screening (e.g., Apple ring rot control [1]). | Low sensitivity due to compound loss during transfer. Agar can stick to the TLC layer. | | Direct Bioautography (DB) [1] [3] | TLC plate is dipped or sprayed with a microbial suspension; incubation occurs directly on the plate. | Antibacterial screening (e.g., in Hypericum perforatum [3]). | High sensitivity, simple, and direct. Only suitable for microbes that can grow on the TLC plate. | | Agar Overlay [4] | A thin layer of inoculated agar is poured over the developed TLC plate. | Validated detection of antimicrobial metabolites (e.g., Coriloxin [4]). | Good balance of sensitivity and reliability. Requires careful handling of molten agar. |
The following diagram illustrates the general decision-making workflow and the key steps involved in the three main bioautography methods.
Here are the step-by-step protocols for the two most common TLC-bioautography methods, Direct Bioautography and Agar Overlay, which are widely used for antimicrobial detection.
This protocol is adapted from a study investigating antibacterial compounds in Hypericum perforatum L. [3].
Workflow Summary:
Materials:
Procedure:
This protocol is based on a validated method for the detection of the antimicrobial metabolite Coriloxin [4].
Workflow Summary:
Materials:
Procedure:
When developing a quantitative TLC-bioautography method, key performance characteristics must be validated. The table below summarizes typical validation data from research on streptomycin sulfate and coriloxin [4] [5].
| Validation Parameter | Contact TLC-Bioautography | Immersion TLC-Bioautography | Agar Overlay (Coriloxin) |
|---|---|---|---|
| Limit of Detection (LOD) | 0.24 µg [5] | 0.16 µg [5] | 10-20 µg [4] |
| Linearity (Correlation Coefficient, r) | > 0.999 [5] | > 0.999 [5] | N/A |
| Precision (Relative Standard Deviation, RSD) | 2.39 ± 1.79% [5] | 0.53 ± 0.17% [5] | < 6.56% [4] |
| Accuracy (% Recovery) | 86.93 ± 1.60% [5] | 96.42 ± 0.65% [5] | 91.18 - 108.73% [4] |
Since this compound was not mentioned in the available literature, you will need to adapt the general principles and protocols provided. Here is a suggested path forward:
This compound is a potent tremorgenic mycotoxin belonging to the class of α-pyrone metabolites first isolated from the marine-derived fungus Aspergillus terreus. It was initially characterized by Ling and colleagues in 1984 from rice cultures of Aspergillus terreus 23-1. [1] [2] The compound has a molecular formula of C₂₈H₃₂O₉ and a molecular weight of approximately 512.6 g/mol. [3] [2] this compound features a complex 4a,6,6a,12,12a,12b-hexahydronaphtho[2,1-b]pyrano[3,4-e]pyran core structure with a 4-hydroxy-3,5-dimethoxyphenyl substituent at the 9-position. [3] The absolute configuration has been determined as 4aR, 6aR, 12aS, 12bS based on extensive spectroscopic analysis and comparison with related compounds. [4]
This fungal metabolite is part of the territrem family that also includes territrems A and B, with the structural distinction between this compound and territrem B residing in their phenyl moieties. This compound contains a 4-hydroxy-3,5-dimethoxyphenyl group, while territrem B possesses a 3,4,5-trimethoxyphenyl group. [1] Research has demonstrated that territrem B can be obtained by methylation of this compound with dimethyl sulfate, confirming this structural relationship. [1] this compound is typically obtained through solid-state fermentation of rice by the fungal strain and can be extracted using organic solvents such as chloroform. [4] [1]
This compound demonstrates potent anti-acetylcholinesterase (AChE) activity, which represents its most significant biological property. Studies have shown that territrems inhibit AChE in peripheral nerve endings, leading to their characteristic tremorgenic effects observed in animal models. [2] Following intraperitoneal administration in mice, this compound induces tremors in the hind limbs within 10 minutes, with a slightly lower median effective dose compared to territrem A or B. [2] This AChE inhibitory activity has generated considerable research interest for both mechanistic studies and potential therapeutic applications.
The potency of this compound against AChE places it among the most effective natural AChE inhibitors known. Compared to other tremorgenic mycotoxins, territrems exhibit exceptional potency, which is attributed to their specific interaction with the enzyme's active site. Research suggests that territrems act primarily at the presynaptic site of motor nerves, potentiating the release of acetylcholine through their inhibition of AChE. [2] This mechanism differs from some other AChE inhibitors and provides unique opportunities for studying cholinergic neurotransmission.
Beyond its well-characterized AChE inhibition, this compound exhibits other valuable biological properties:
Table 1: Bioactivity Profile of this compound and Analogous Compounds
| Compound | AChE Inhibition IC₅₀ | Anti-HSV-1 IC₅₀ | Antifouling Activity EC₅₀ | Other Activities |
|---|---|---|---|---|
| This compound | ~4.5 nM [4] | Not specified | Not specified | Tremorgenic mycotoxin [2] |
| Territrem D | 4.2 ± 0.6 nM [4] | Not specified | 12.9 ± 0.5 μg·mL⁻¹ [4] | New derivative [4] |
| Territrem E | 4.5 ± 0.6 nM [4] | Not specified | Not specified | New derivative [4] |
| Amphichoterpenoid D | 12.5 μM [5] | Not tested | Not tested | Meroterpenoid from marine fungus [5] |
| Amphichoterpenoid E | 11.6 μM [5] | Not tested | Not tested | Meroterpenoid from marine fungus [5] |
Ellman's method, originally developed in 1959, provides a spectrophotometric approach for quantifying free sulfhydryl groups in solution. [6] [7] The assay employs 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, which reacts specifically with free thiol groups under slightly alkaline conditions (typically pH 8.0). [6] [8] This method has been widely adapted for various applications in biochemical and pharmaceutical research, including the assessment of acetylcholinesterase (AChE) activity through indirect measurement.
The fundamental principle underlying Ellman's method involves the nucleophilic attack of the thiolate anion (R-S⁻) on the disulfide bond of DTNB. This reaction yields two products: a mixed disulfide (R-S-TNB) and 2-nitro-5-thiobenzoic acid (TNB). [6] The TNB anion exhibits a characteristic yellow color with maximum absorbance at 412 nm, allowing for sensitive spectrophotometric detection. The molar extinction coefficient (ε) of TNB is well-established at approximately 14,150 M⁻¹cm⁻¹ at pH 8.0, though reported values range from 11,400 to 14,140 M⁻¹cm⁻¹ in different buffer systems. [6] [7] [8]
The application of Ellman's method for evaluating AChE activity represents one of its most significant implementations in pharmacological research. In this adaptation, acetylthiocholine is used as the enzyme substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. [7] [9] The liberated thiocholine then reacts with DTNB to generate the colored TNB product, which can be quantified spectrophotometrically. When testing inhibitors like this compound, the reduction in thiocholine production (and consequently TNB formation) relative to uninhibited controls provides a direct measure of AChE inhibitory potency.
The success of this assay depends on several critical factors:
This protocol describes the standardized procedure for assessing the AChE inhibitory activity of this compound and related compounds using Ellman's method.
Pre-incubation Mixture:
Reaction Initiation:
Kinetic Measurement:
Data Analysis:
This supplementary protocol describes the standard method for quantifying free sulfhydryl groups, which can be used for quality control of reagents and validation of the AChE assay.
Standard Curve Preparation:
Sample Measurement:
Calculation:
Table 2: Typical Cysteine Standard Preparation for Ellman's Assay
| Standard | Cysteine Concentration (mM) | Volume of Previous Standard (mL) | Volume of Buffer (mL) |
|---|---|---|---|
| A | 1.50 | 5.268 mg in 20 mL | - |
| B | 1.25 | 5 mL of A | 1 |
| C | 1.00 | 4 mL of A | 2 |
| D | 0.75 | 3 mL of A | 3 |
| E | 0.50 | 2 mL of A | 4 |
| F | 0.25 | 1 mL of A | 5 |
| Blank | 0.00 | 0 | 5 |
The application of Ellman's method to assess this compound's AChE inhibitory activity has provided crucial quantitative data for structure-activity relationship studies. Research has demonstrated that this compound exhibits exceptional potency with IC₅₀ values in the low nanomolar range (approximately 4.5 nM). [4] This high potency exceeds that of many other natural AChE inhibitors, including the more recently discovered amphichoterpenoids D and E, which show IC₅₀ values of 12.5 μM and 11.6 μM, respectively. [5] The quantitative data obtained through Ellman's method enables direct comparison of this compound's potency with pharmaceutical agents and other natural products targeting AChE.
The reproducibility of this compound's IC₅₀ values across multiple studies underscores the reliability of Ellman's method for standardized bioactivity assessment. The minimal standard deviations reported (± 0.6 nM) indicate excellent precision when proper protocol controls are implemented. [4] This precision is essential for evaluating structure-activity relationships among territrem analogs, where subtle structural modifications can significantly impact biological activity. For instance, the identification of territrems D and E as similarly potent AChE inhibitors (IC₅₀ values of 4.2 and 4.5 nM, respectively) highlights the method's sensitivity in detecting nuanced bioactivity differences. [4]
Ellman's method has been extensively validated for various analytical applications, including pharmaceutical quality control:
These validation parameters ensure that Ellman's method provides reliable, reproducible data for assessing this compound's AChE inhibitory activity, facilitating cross-study comparisons and supporting the development of territrem-based research tools or potential therapeutics.
For precise quantification of this compound AChE inhibition, consider these optimization strategies:
The following workflow diagram illustrates the complete experimental process for evaluating this compound's AChE inhibitory activity using Ellman's method:
Diagram 1: Experimental workflow for assessing this compound AChE inhibitory activity using Ellman's method. The process begins with reagent preparation, proceeds through pre-incubation of enzyme with inhibitor, reaction initiation with substrate and DTNB, spectrophotometric measurement, and concludes with data analysis to determine IC₅₀ values.
The combination of This compound as a highly potent AChE inhibitor and Ellman's method as a robust, validated assay provides researchers with a powerful toolkit for neuropharmacological research and drug discovery. The detailed protocols outlined in this document enable accurate quantification of AChE inhibitory activity, facilitating structure-activity relationship studies for territrem analogs and related natural products. The method's reliability, reproducibility, and relative technical simplicity make it particularly valuable for screening natural product libraries and investigating novel AChE inhibitors. As research continues to explore the therapeutic potential of AChE inhibition for conditions like Alzheimer's disease, the application of Ellman's method to compounds like this compound remains an essential approach in pharmacological profiling and drug development.
| Compound / Extract (Producing Fungus) | Reported Bioactivity | Test System / Model (In Vitro) | Key Findings / Metrics |
|---|---|---|---|
| Crude Extracts (e.g., Aspergillus jensenii) [1] | Osteogenic/Mineralogenic | Gilthead seabream vertebra-derived cell line (VSa13); Zebrafish larvae opercular bone [1] | Increased ECM mineralization (e.g., up to 42% over control); Enhanced bone formation in zebrafish [1] |
| Crude Extracts (e.g., A. jensenii, Bjerkandera adusta) [1] | Antiviral | Assays against Respiratory Syncytial Virus (RSV) & Herpes Simplex Virus type 2 (HSV-2) [1] | Activity against RSV and HSV-2 at non-cytotoxic concentrations [1] |
| Mycophenolic-acid-based compounds (Penicillium bialowiezense) [2] | Immunosuppressive | Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH2); Anti-proliferation of T-lymphocytes [2] | IC50 values vs. IMPDH2: 0.59 - 24.68 µM; IC50 vs. T-cell proliferation: 0.84 - 24.68 µM [2] |
| Meroterpenoid Guignardones (Mangrove endophytic fungi) [2] | Antibacterial | Assays against Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA) [2] | Compound 32: Inhibition zones of 9-11 mm; Compound 34: MIC of 65 µM against MRSA [2] |
| Acremine S (Acremonium persicinum) [2] | Anti-Cholinesterase | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition assays [2] | Weak anti-AChE activity; Anti-BuChE activity 3x higher than positive control (galantamine) [2] |
| Merosesquiterpenes (Alternaria sp.) [2] | Anti-Inflammatory (NF-κB inhibition) | RAW264.7 macrophage cells [2] | NF-κB inhibitory activity with IC50 values ranging from 39 to 85 μM [2] |
Based on the search results, here are detailed methodologies for key experiments relevant to assessing the bioactivity of fungal metabolites.
This protocol is used to identify compounds that promote bone formation.
This assay evaluates the potential of extracts to inhibit viral infection.
This workflow uses human iPSC-derived cells to assess on-target and off-target cytotoxicity, particularly relevant for therapies like CAR-T cells.
The following diagram outlines the logical workflow for testing fungal metabolites, from initial preparation to mechanistic studies.
Since specific data on this compound is unavailable, here are steps you can take:
The production of Territrem compounds is linked to the marine-derived fungus Aspergillus terreus. The following table summarizes the key genomic and metabolic characteristics of a high-yielding strain, C23-3, as identified in a 2025 study [1].
| Characteristic | Description |
|---|---|
| Strain | Aspergillus terreus C23-3 [1] |
| Isolation Source | Coral Pavona cactus, Xuwen County, China [1] |
| Key Feature | Rich metabolite fingerprint; high-value source strain for anti-AD compounds [1] |
| Genomic Insight | 68 predicted Biosynthetic Gene Clusters (BGCs) [1] |
| Confirmed Metabolite | Territrem B (an irreversible acetylcholinesterase inhibitor) [1] |
A systematic approach is recommended to design and optimize the fermentation medium for A. terreus C23-3. The following workflow outlines this multi-stage process, from preliminary screening to final model validation.
Based on this workflow, the table below details the experimental factors to investigate for each component.
| Component | Example Factors to Investigate | Rationale & Considerations |
|---|---|---|
| Carbon Source | Glycerol, Glucose, Galactose, Lactose, Soluble Starch, Maltose [2] [3] | Slowly assimilated sources (e.g., lactose, galactose) often avoid carbon catabolite repression and enhance secondary metabolite yield [3]. |
| Nitrogen Source | Peptone, Yeast Extract, Tryptone, Ammonium Sulfate, Ammonium Nitrate [2] [4] | Complex organic sources (e.g., peptone, yeast extract) often provide better growth and production than inorganic salts [2]. Specific amino acids can be precursors or inhibitors [3]. |
| Mineral Salts | K₂HPO₄, MgSO₄, FeSO₄, MnSO₄, CaCl₂, NaCl [2] [5] [4] | Salts are crucial for osmotic balance, enzyme cofactors, and cellular metabolism. Their optimization can significantly impact biomass and metabolite synthesis [4]. |
Beyond the medium composition, physical culture conditions profoundly influence fermentation output. Key parameters to optimize include [2] [4]:
To monitor Territrem C production and confirm its identity, employ the following analytical techniques:
For a mechanistic understanding, advanced genomic techniques can be applied:
This protocol outlines a comprehensive strategy to optimize this compound fermentation. The core of the approach lies in the systematic optimization of medium components and physical parameters using statistical designs like PBD and RSM.
A promising future direction involves using transcriptomic data to guide metabolic engineering. For instance, as seen in other systems, overexpressing key biosynthetic genes or deleting specific regulatory genes like histone deacetylases (HDACs) can lead to dramatic perturbations in secondary metabolism and potentially unlock higher yields of this compound [6].
I hope these application notes provide a robust starting point for your research. Would you like a more detailed explanation of the statistical analysis involved in the Response Surface Methodology?
A stuck fermentation is one of the most significant obstacles to achieving high yields. The table below outlines common causes, preventive measures, and corrective actions [1].
| Problem | Possible Causes | Prevention Strategies | How to Restart |
|---|
| Stuck Fermentation (Gravity reading stagnant for 48-72 hours) | - Unhealthy/insufficient yeast pitch [1]
The workflow below summarizes the systematic approach to diagnosing and correcting a stuck fermentation.
Q1: What is the most critical parameter to check first when my fermentation stalls? A1: The first and most crucial step is to check the temperature [1]. Confirm it is within the optimal range for your specific production strain, as both low and high temperatures can cause yeast to become sluggish, dormant, or die.
Q2: I've heard aerating the wort can restart a stuck fermentation. Is this a good idea? A2: No, this is generally not recommended. Aerating the wort after fermentation has begun is considered an "urban myth" as a restart method and risks introducing off-flavors through oxidation. The preferred method is to krausen the fermentation [1].
Q3: Beyond troubleshooting, how can I systematically increase my Territrem C yield from the start? A3: Maximizing yield requires a proactive strategy of fermentation medium optimization [2].
Since the search results did not contain specific information on this compound, here are critical steps for your research:
Thermal Shift Assays (TSAs) are a key method for studying protein-ligand interactions and stability in drug discovery. The table below summarizes common issues and solutions, based on a 2025 review [1].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Irregular Melt Curves | Protein aggregation, low signal-to-noise ratio, inappropriate dye or protein concentration. | Optimize protein and dye concentration; include negative controls; check for protein purity and buffer compatibility. |
| Challenges with Protein Detection | Low protein expression, unsuitable fluorescent dye, interference from cellular components (in CETSA). | Use dyes with high sensitivity and stability (e.g., CF Dyes); validate antibody specificity for western blot detection in CETSA [1] [2]. |
| Impact of Buffer Conditions | Incorrect pH, presence of detergents or additives that interfere with the assay. | Use standard buffer conditions initially; screen different buffers and additives; ensure compatibility with detection method. |
| Impact of Test Compounds | Compound auto-fluorescence, chemical reactivity with protein or dye, compound solubility issues. | Test compound fluorescence beforehand; use control wells with compound only; ensure compounds are in a compatible solvent (e.g., DMSO). |
The protocol below is a generalized workflow for CETSA, which can be adapted to study target engagement for compounds like Territrem C in a cellular context [1].
1. Principle: CETSA evaluates drug-target engagement in a biologically relevant environment (cells). It is based on the principle that a protein bound to a ligand will often have a different thermal stability profile than the unbound protein.
2. Materials:
3. Procedure: 1. Compound Treatment: Treat intact cells with the test compound or vehicle control for a predetermined time. 2. Heating: Aliquot the treated cells into PCR tubes. Heat the aliquots at different temperatures (e.g., from 40°C to 65°C) for a set time (e.g., 3 minutes). 3. Lysis: Lyse the heated cells to release soluble protein. 4. Separation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein from the insoluble (aggregated) protein. 5. Analysis: Detect and quantify the amount of soluble protein remaining in the supernatant at each temperature. This is commonly done via western blot or other immunoassays.
4. Data Interpretation: Plot the amount of soluble protein against the temperature. A rightward shift in the melting curve (( T_m )) for the compound-treated sample compared to the control indicates thermal stabilization and successful target engagement.
Recent FDA Warning Letters highlight critical, often overlooked, aspects of stability testing that are crucial for any drug development project [3] [4].
The following diagram illustrates the logical workflow for a CETSA experiment, from sample preparation to data analysis. You can use this Graphviz DOT script to generate the visualization.
Diagram Title: CETSA Experimental Workflow
While specific data on this compound was not available, the principles outlined here are universally applicable. To build your technical support center:
FAQ 1: What are the basic physicochemical properties of Territrem C that affect its solubility? Understanding the fundamental properties of this compound is the first step in addressing its solubility.
FAQ 2: What solvents are recommended for dissolving this compound in bioassays? The primary challenge is that this compound and similar hydrophobic compounds have very low solubility in aqueous assay buffers. The strategy is to first create a concentrated stock solution in a pure organic solvent, then dilute it into the assay medium [3].
The table below summarizes solvent options based on general practices for insoluble compounds and data from similar hydrophobic molecules.
| Solvent | Recommended Use & Concentration | Key Considerations |
|---|---|---|
| DMSO | Primary stock solvent (e.g., 10-100 mM) [3]. Low final concentration in assay (e.g., 0.1-1% v/v) [3]. | Standard solvent for stock solutions. Final concentration in assay must be optimized to avoid protein denaturation or cellular toxicity [4]. |
| Methanol | Primary stock solvent [1]. | Compatible with storage. Evaporates rapidly for coating surfaces (e.g., in vial assays) [5]. |
| Acetone | For coating surfaces (e.g., in insecticide vial tests) [5]. | Evaporates quickly, leaving a coated film of the compound. Not suitable for aqueous assays. |
| PEG 3350 | Cosolvent in assay buffer (e.g., 5-10% v/v) [4]. | Excellent for improving solubility with minimal impact on protein stability in enzymatic assays [4]. |
| Glycerol | Cosolvent in assay buffer (e.g., 2.5-10% v/v) [4]. | Tends to preserve protein stability well, but may offer lower solubility enhancement for some compounds [4]. |
| Honey-Water Solution (10%) | For systemic compounds requiring ingestion in insect bioassays [5]. | Used for modifying adult vial tests when compounds need to be ingested rather than contacted. |
FAQ 3: My target is Acetylcholinesterase (AChE). How does solubility affect my assay, and what can I do? this compound is a potent inhibitor of acetylcholinesterase (AChE), with a binding mechanism that spans both the catalytic and peripheral sites of the enzyme [2]. Low solubility can lead to:
Optimization Strategies for AChE and Other Enzymatic Assays:
FAQ 4: What is a general experimental workflow to troubleshoot solubility issues? The following workflow diagram outlines a logical procedure for diagnosing and resolving solubility problems in a bioassay.
Detailed Protocols for Key Steps:
FAQ 5: What are the best practices for storing and handling this compound?
The foundational methods for this compound analysis are Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) [1].
The table below summarizes the key characteristics of these two methods:
| Method | Key Feature | Application for this compound |
|---|---|---|
| TLC-Fluorodensitometry | Uses fluorescence for detection and densitometry for quantitation. | Quantitation of this compound [1]. |
| Reverse Phase HPLC | A common chromatographic separation technique. | Quantitation of this compound [1]. |
While the search results do not detail sensitivity optimization for this compound specifically, one source discusses general principles for boosting signal-to-noise ratio in quantitative analysis of complex samples, which can be a valuable reference [2]. The core idea is to use polarization transfer techniques to enhance the signal of a less sensitive nucleus.
The following workflow diagram illustrates the logical decision process for applying these sensitivity-enhancement techniques, based on the general principle discussed in the application note [2].
The key insight is that moving from a one-dimensional polarization transfer experiment (like DEPT) to a two-dimensional experiment with indirect detection (like HSQC) can yield a significant gain in Signal-to-Noise Ratio (SNR), which directly improves detection sensitivity [2].
To build the detailed technical support center you require, I suggest the following steps:
This compound HPLC method development," "mass spectrometry detection of territrems," or "troubleshooting mycotoxin analysis."
In the context of drug discovery and high-throughput screening, a false positive occurs when a compound is incorrectly identified as a "hit" for a specific biological target or activity when it is not truly active [1]. The consequences can be significant, leading to wasted resources as teams pursue invalid leads and potentially missing more promising candidates due to alert fatigue [2] [3].
The root causes often involve issues with the screening technology's matching strategy, the quality of the input data, or a lack of contextual information to validate initial findings [4].
The following table summarizes key strategies that can be implemented to reduce false positive rates in your screening workflows. These principles are adapted from best practices in other fields and are foundational to robust scientific screening [4] [2] [5].
| Strategy | Core Principle | Application in Drug Discovery |
|---|---|---|
| Optimize Screening Policy | Move away from a "one-size-fits-all" approach to a targeted, risk-based strategy [4]. | Define clear, hypothesis-driven criteria for what constitutes a hit. Use control experiments to define a hit threshold (e.g., Z'-factor) rather than a simple activity cutoff. |
| Enhance Data Quality & Coverage | The more high-quality, structured data available for verification, the lower the risk of error [4]. | Ensure compound libraries are pure and accurately cataloged. Use orthogonal assays (e.g., functional, binding, cellular) to confirm hits from primary screens. |
| Improve Matching & Algorithms | Use sophisticated algorithms that can understand nuances and contextual information [4]. | Employ cheminformatic tools for similarity searching that account for scaffold hopping and use secondary data (e.g., chemical properties, predicted off-target effects) to auto-discount promiscuous or pan-assay interference compounds (PAINS). |
| Implement Sandbox Testing | Use a controlled environment to test and tune screening parameters before committing to a live screen [4]. | Perform pilot screens with a small, diverse compound set or known actives/inactives to optimize assay parameters and data analysis workflows. |
| Leverage AI & Alert Optimization | Use machine learning to learn from historical screening data and prioritize the most promising alerts [4]. | Train machine learning models on past screening data to recognize patterns associated with true positives and false positives, helping to prioritize hits for further investigation. |
The following diagram and protocol outline a general workflow for conducting a screening campaign with built-in false positive reduction, drawing from the "sandbox testing" and "alert optimization" concepts [4].
1. Sandbox Testing & Assay Validation
2. Primary High-Throughput Screening
3. Orthogonal Confirmation & Hit Triangulation
Q1: What are the most common causes of false positives in biochemical screening? The primary contributors are often compound-mediated interference with the assay technology (e.g., fluorescence quenching, aggregation, reactivity) and promiscuous compounds that non-specifically interact with multiple targets. Inadequate assay validation and poorly set hit thresholds also lead to a high false positive rate [3] [5].
Q2: How can I determine if my current screening system is generating too many false positives? Track your hit confirmation rate. If a very low percentage (e.g., less than 10%) of your primary screening hits are validated in secondary orthogonal assays, your system likely needs optimization. Other indicators include a lack of dose-response in follow-up experiments or inconsistent results between related assays [2].
Q3: We have a high false positive rate but cannot replace our entire screening platform. What can we do? Start by enriching your hit validation process. Implement stricter data quality checks, mandatory orthogonal confirmation assays, and leverage computational filtering to flag compounds with known undesirable properties (like PAINS). Strengthening these downstream governance steps can significantly improve efficiency without changing the primary screen [2] [5].
| Problem Category | Possible Causes | Diagnostic Experiments | Potential Solutions |
|---|---|---|---|
| Strain Performance | Genetic drift, low-producing strain. | Screen for morphological variants; compare production with original stock culture. | Re-cloning and selection of high-yield variants; mutagenesis and screening. |
| Fermentation Media | Sub-optimal C/N ratio; lack of specific precursors. | Use DoE to test different carbon & nitrogen sources [1]. | Optimize media composition using response surface methodology (RSM). |
| Process Parameters | Incorrect pH, dissolved oxygen (DO), or temperature. | Use DoE to study impact of parameters and their interactions [1] [2]. | Implement a controlled fed-batch process with defined feed profiles. |
| Product Degradation/Loss | Instability during fermentation or in downstream. | Check for degradation products via HPLC; analyze losses in each purification step. | Adjust fermentation pH/temperature; modify extraction solvents & conditions. |
Q1: What is the most critical parameter to control for maximizing this compound titers? The critical parameter is often strain-specific. A systematic approach using Design of Experiments (DoE) is crucial, as parameters like dissolved oxygen and carbon source concentration frequently interact. DoE helps identify the true critical parameters and their optimal ranges efficiently [1].
Q2: How can we quickly improve the yield from our current fungal strain? Begin with media optimization. Compare different fermentation methods, such as Solid-State Fermentation (SSF) and Submerged Fermentation (SmF), as they can activate different metabolic pathways and significantly alter the yield and profile of fungal secondary metabolites [3].
Q3: Our yield is inconsistent between bioreactor runs. How can we improve reproducibility? Inconsistency often stems from poorly understood process parameter interactions. Transition from a one-factor-at-a-time approach to a model-driven strategy. This involves creating a process model that links cell kinetics to bioreactor conditions, allowing for more predictable scale-up and control [2].
Q4: Are there omics techniques that can help us understand the biosynthetic pathway? Yes. Multi-omics approaches are powerful for this. You can integrate genomics, transcriptomics, and metabolomics data to map signaling pathways and identify key enzymes and regulators involved in this compound biosynthesis, providing targets for genetic engineering [4] [5].
This protocol provides a generalized framework for media optimization, a common starting point for enhancing metabolite production.
The diagram below outlines the logical workflow for a rational bioprocess optimization project, from initial strain assessment to scaled-up production.
Assay interference occurs when a compound produces a false positive signal by affecting the assay system rather than the intended biological target. For natural products like Territrem C, common mechanisms include:
Q1: What are the first signs that my compound, like this compound, might be an assay interferent? Promising initial hits that fail to show logical Structure-Activity Relationships (SAR) during follow-up studies are a major red flag. Other signs include non-classical, non-linear, or poorly fitted dose-response curves, high Hill coefficients, and a lack of target specificity [1].
Q2: My compound shows good activity in my primary assay. How can I quickly check if it's a colloidal aggregator? The most rapid and common test is to repeat the assay in the presence of a low concentration of a non-ionic detergent.
Q3: What experimental controls can I use to rule out spectroscopic interference? Run an "artifact" or "interference" assay.
Q4: How can I determine if my compound is a promiscuous, protein-reactive PAINS molecule?
For a systematic approach, follow this decision workflow to identify and confirm the mechanism of assay interference:
The table below provides a detailed protocol for the key experiments outlined in the workflow.
| Interference Mechanism | Key Diagnostic Experiments | Protocol Details | Interpretation of Positive Result |
|---|---|---|---|
| Colloidal Aggregation | Detergent Challenge [1] | Add 0.01% Triton X-100 or 0.025% Tween-80 (v/v, fresh) to assay buffer. | > Significant reduction in activity suggests aggregation is the primary inhibitory mechanism. |
| Dynamic Light Scattering (DLS) [1] | Prepare compound at relevant assay concentration in buffer; analyze for particles 50–1000 nm in radius. | Observation of particles confirms aggregation potential. | |
| Enzyme Counter-Screen [1] | Test compound against enzymes highly sensitive to aggregation (e.g., AmpC β-lactamase, trypsin). | Inhibition of these enzymes indicates a promiscuous, aggregate-based mechanism. | |
| Spectroscopic Interference | Signal Interference Assay [1] | Run the assay's detection system with the compound in the absence of the biological target. | A concentration-dependent signal change (especially linear) indicates direct interference with detection. |
| PAINS / Promiscuity | Counter-Screening [1] | Test the compound against a panel of 3–5 unrelated proteins or assays. | Inhibition across multiple, unrelated targets suggests promiscuous behavior. |
| Literature & In Silico Analysis [1] | Screen compound structure using public PAINS filters (e.g., ZINC15, http://www.cbligand.org/PAINS/). | Flagging by these tools indicates a high-risk chemotype. | |
| Covalent / Irreversible Binding | Dilution Assay [1] | Pre-incubate target (e.g., at 5x normal conc.) with compound (e.g., at 5x IC₅₀), then dilute mixture 10-fold and measure residual activity. | < 33% drop in inhibition after dilution suggests slow off-rate or irreversible binding. |
When working with this compound or similar natural products, a rigorous validation workflow is crucial. The provided guide can help you systematically rule out common artifactual activities.
The table below summarizes the key identified properties of this compound from the search results.
| Property | Description |
|---|---|
| Name | This compound [1] |
| Type | Tremorgenic mycotoxin [1] |
| Producing Organism | Aspergillus terreus [1] |
| Molecular Formula | C₂₈H₃₂O₉ [1] |
| Molecular Weight | 512.20 g/mol [1] |
| Key Structural Difference from Territrem B | Possesses a 4-hydroxy-3,5-dimethoxy phenyl group (Territrem B has a 3,4,5-trimethoxy phenyl group) [1] |
Based on its classification as a mycotoxin and general stability principles for such compounds, here are the critical handling considerations:
To establish definitive storage conditions, you will need to determine the shelf-life through stability studies. The following protocol is based on CLSI EP25-A and ICH guidelines [4] [2].
The table below summarizes what can be ascertained from the search results about Territrem C.
| Aspect | Details from Literature |
|---|---|
| Identity | A territrem derivative (a lactone compound) [1]. |
| Natural Source | Isolated from marine-derived fungi of the species Aspergillus terreus [1]. |
| Reported Bioactivity | Acetylcholinesterase (AChE) inhibitory activity, which is relevant to Alzheimer's disease research [1]. |
| Isolation Context | Obtained through bioassay-guided investigation of a fungal solid-state rice fermentation extract [1]. |
| Key Challenge | Co-occurrence with many structurally similar compounds (e.g., other territrems, butyrolactones) in fungal extracts, complicating separation [1]. |
While explicit troubleshooting tips for this compound are not available, the literature implies a major challenge: separating it from other closely related metabolites. The fungus Aspergillus terreus produces a "family" of territrem and butyrolactone derivatives simultaneously [1]. The following workflow outlines a generalized strategy to address this, which can be adapted in the lab.
Based on the inferred challenges, here are potential issues and general methodological approaches that could form the basis of your troubleshooting guides.
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| Low Yield of this compound | Inefficient extraction from the rice medium. | Ensure the fungal rice culture is thoroughly dried and powdered. Use ultrasonic-assisted extraction with ethyl acetate/MeOH (3:1, v/v) and repeat 3 times [2]. |
| Poor Separation from Similar Compounds | Insufficient chromatographic resolution. | Employ a multi-step purification strategy: start with normal-phase silica gel, followed by reversed-phase C18 chromatography, and finally semi-preparative or preparative HPLC with optimized gradients [1]. | | Inability to Isolate this compound Specifically | Co-elution with other territrem or butyrolactone derivatives. | Fine-tune the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Using a longer column, slower flow rate, or a shallow gradient can dramatically improve separation [2]. |
The methodologies below are synthesized from the general techniques described in the search results [2] [1].
Fungal Fermentation & Extraction
Initial Fractionation
Bioassay-Guided Isolation
Final Purification & Analysis
Understanding Territrem C's intrinsic properties is the first step in troubleshooting degradation issues. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₂₈H₃₂O₉ [1] [2] [3] |
| Molecular Weight | 512.6 g/mol [2] |
| IUPAC Name | 4-Hydroxy-3,5-dimethoxy phenyl derivative (structural difference from Territrem B) [1] [3] |
| Purity | >95% by HPLC (commercial standard) [2] |
| Recommended Storage | Soluble in methanol and DMSO for long-term storage [2] |
Q1: What are the primary stability concerns for this compound? The key instability of this compound is related to its chemical structure, specifically its 4-hydroxy-3,5-dimethoxy phenyl moiety [1] [3]. This moiety can undergo methylation to form Territrem B. Therefore, exposure to methylating agents is a major degradation pathway. This compound is also a tremorgenic mycotoxin, and its degradation could lead to a loss of its characteristic biological activity [2].
Q2: How can I prevent the methylation of this compound in my experiments?
Q3: My sample of this compound has lost its biological activity. What could be the reason?
This protocol outlines best practices for handling this compound and assessing its stability.
1. Sample Reconstitution and Storage
2. Assessing Structural Integrity via HPLC
3. Testing for Methylation Product (Territrem B)
The following diagram illustrates the key factors affecting this compound stability and the recommended workflow for troubleshooting degradation issues.
The table below summarizes the core experimental data for these two natural AChE inhibitors.
| Feature | Territrem C | Arisugacin A |
|---|---|---|
| Producer Microorganism | Aspergillus terreus [1] | Penicillium sp. FO-4259 [2] |
| Chemical Class | Meroterpenoid [2] | Meroterpenoid [2] |
| Reported IC₅₀ Value | 15 nM (1.5 x 10⁻⁸ M) [1] | 1.0 nM [2] |
| Inhibition Mechanism | Specific, Irreversible [1] | Information missing from search results |
| Selectivity for AChE vs. BuChE | >1,000-fold selective for AChE over BuChE (no inhibition of BuChE at 100 µM) [1] [2] | >2,000-fold selective for AChE over BuChE [2] |
For researchers to critically evaluate these compounds, understanding the experimental context is crucial.
The foundational data for both compounds were generated using established biochemical assays.
AChE Inhibition Assay (Modified Ellman's Method) This is the most commonly cited method for determining IC₅₀ values, such as those for Arisugacins [3]. The principle involves:
Irreversibility Assay for Territrems The mechanism of Territrem B (and by structural analogy, this compound) was determined through additional experiments [1]:
The following diagram illustrates a generalized workflow for discovering and characterizing microbial AChE inhibitors, based on the methodologies used in the provided studies.
The table below summarizes experimental half-maximal inhibitory concentration (IC₅₀) values for various AChE inhibitors, with lower values indicating greater potency.
| Compound Name | Source / Type | IC₅₀ Value | Test System | Key Characteristics |
|---|---|---|---|---|
| Territrem C [1] | Fungal metabolite (Aspergillus terreus) | 1.5 x 10⁻⁸ M (15 nM) | Electrophorus electric eel AChE | Naturally occurring, specific, irreversible inhibitor [1]. |
| Territrem B [1] | Fungal metabolite (Aspergillus terreus) | 1.9 x 10⁻⁸ M (19 nM) | Electrophorus electric eel AChE | Potent, irreversible inhibitor with a non-covalent binding mechanism [2] [1]. |
| Territrem A [1] | Fungal metabolite (Aspergillus terreus) | 2.4 x 10⁻⁸ M (24 nM) | Electrophorus electric eel AChE | Similar irreversible inhibition profile as other territrems [1]. |
| Arisugacin A [3] | Fungal metabolite (Penicillium sp.) | ~0.025 µM (25 nM)* | Not Specified | Potent inhibitor from a different fungal genus. |
| Arisugacin B [3] | Fungal metabolite (Penicillium sp.) | ~0.015 µM (15 nM)* | Not Specified | Similar potency to Arisugacin A. |
| Arisugacin C [3] | Fungal metabolite (Penicillium sp.) | 2.5 µM | Not Specified | Significantly less potent than Arisugacins A and B. |
| Arisugacin D [3] | Fungal metabolite (Penicillium sp.) | 3.5 µM | Not Specified | Significantly less potent than Arisugacins A and B. |
| Spirotterreusnoids A-F [4] | Fungal Meroterpenoids (Aspergillus terreus) | 22.18 - 32.51 µM | In vitro assay | Also exhibit BACE1 inhibitory activity (5.86 - 27.16 µM) [4]. |
Note: IC₅₀ values for Arisugacin A and B were approximated from a graph in the source material [3].
Unique Mechanism of Territrems
Modern High-Throughput Screening (HTS) Context Current research uses standardized HTS assays to efficiently identify new AChE inhibitors [5]. These protocols typically involve:
The following diagram illustrates the role of AChE inhibition and other key enzyme targets in the context of Alzheimer's disease research, as discussed in the search results [7] [4].
The table below summarizes key experimental and computational approaches used in AChE inhibitor research from the search results.
| Method Category | Specific Technique | Application & Purpose | Key Output Metrics |
|---|---|---|---|
| Computational Simulation [1] | Umbrella Sampling (US) / Potential of Mean Force (PMF) | Calculates absolute binding free energy; estimates ligand-protein affinity [1]. | Binding free energy (kcal/mol), RMSE (precision ~0.98 kcal/mol) [1] |
| Computational Screening [2] | Molecular Docking, Molecular Dynamics (MD) Simulations (100 ns), MMPBSA Analysis | Screens compound libraries, evaluates binding pose stability, and calculates binding free energy [2]. | Binding affinity (kcal/mol), Ligand efficiency, Stability (RMSD) |
| Computational Analysis [2] | Density Functional Theory (DFT) | Assesses electronic properties and chemical reactivity of molecules [2]. | HOMO-LUMO gap, Electron density, Molecular orbital distribution |
| Biophysical Characterization [3] [4] | Surface Plasmon Resonance (SPR) | Measures binding affinity and kinetics in real-time without labels [3]. | Equilibrium dissociation constant (KD), Association/dissociation rates |
| Enzymatic Activity Assay [3] [4] | Ellman's Method (Spectrophotometric) | Determines inhibitor efficacy by measuring AChE activity inhibition [3]. | IC50 (concentration for 50% inhibition), % Inhibition |
For a visual summary of how these computational methods are integrated in modern drug discovery, the following diagram outlines a typical workflow for identifying potential AChE inhibitors, as described in the research [2] [5].
This workflow starts with creating a compound library, often based on structural similarity to known drugs or natural products [2]. Promising candidates then undergo sequential computational evaluations:
Since specific data on this compound is unavailable in the search results, I suggest these steps for your investigation:
Territrem C is a tremorgenic mycotoxin isolated from the fungus Aspergillus terreus [1] [2]. Its core structure is a meroterpenoid, a hybrid of a terpene unit and a non-terpene moiety.
The compound is a potent inhibitor of acetylcholinesterase (AChE) and is believed to act at the presynaptic site of motor nerves, potentiating the release of acetylcholine [2].
The table below summarizes the key physicochemical and biological properties of Territrems A, B, and C based on the available historical data. Please note that the experimental data for acute toxicity is based on intraperitoneal injection in mice.
| Property | Territrem A | Territrem B | This compound |
|---|---|---|---|
| Core Structure | Meroterpenoid | Meroterpenoid | Meroterpenoid |
| Phenyl Moisty | Information not available in search results | 3,4,5-Trimethoxyphenyl [1] | 4-hydroxy-3,5-dimethoxyphenyl [1] |
| Molecular Weight | Information not available in search results | C₂₉H₃₄O₉ [1] | 512.6 g/mol [2] |
| Acute Toxicity (Mouse, ip) | Information not available in search results | Information not available in search results | Lower median effective dose than Territrems A or B [2] |
| AChE Inhibition | Potent inhibitor [3] | Potent, irreversible non-covalent inhibitor [4] | Potent inhibitor [2] |
The search results refer to several classic experimental methods used to establish the properties of these compounds:
Recent reviews highlight that meroterpenoids from fungi, including territrems and the newer asperterpenes, are promising multi-target agents for neurodegenerative diseases due to activities like AChE inhibition [5]. The following diagram illustrates the general mechanism by which territrems and similar compounds affect nerve signaling.
The search results indicate that the site of action for territrems is the motor nerve ending, and the integrity of this ending is necessary for inducing tremors [3]. The precise molecular interaction is suggested to be a noncovalent yet irreversible binding to AChE, as demonstrated for territrem B [4].
The available data is primarily from older, foundational studies. For a contemporary comparison guide, you may need to investigate these areas:
Acetylcholinesterase (AChE) has a deep active-site gorge with two key regions [1]:
Dual binding site inhibitors are molecules that bind simultaneously to both the CAS and PAS. This dual action can offer enhanced efficacy and potential disease-modifying effects in Alzheimer's disease, such as reducing amyloid plaque formation and synapse loss, which single-site inhibitors may not achieve [3].
The table below summarizes key dual-binding-site inhibitors based on available data. Note that Territrem C-specific quantitative data is absent from the search results, so Territrem B is used as a reference for the territrem class.
| Inhibitor Name | Class / Type | Binding Sites | Affinity / IC₅₀ / Kᵢ | Key Experimental Findings |
|---|---|---|---|---|
| Territrem B | Natural Product (Meroterpenoid) | Spans both CAS and PAS [1] | Kᵢ = 1.7 nM [1] | Irreversible inhibitor; causes protein backbone distortion at PAS [1]. |
| C-35 | 6-Methyluracil Derivative | Dual binding site [3] | Data not specified | Reversed synapse loss, reduced amyloid plaques, and showed disease-modifying effects in transgenic mice [3]. |
| Donepezil | Pharmaceutical (Clinically Used) | Primarily CAS, with some PAS interaction [3] | Data not specified | Reversed synapse loss and restored memory in mice; effects were symptomatic and reversed upon withdrawal [3]. |
| Dihydrotanshinone I (DHI) | Natural Product (Diterpenoid) | Selective for PAS only [1] | Kᵢ = 0.6–0.8 μM [1] | Binds selectively to the PAS, providing a template for blocking organophosphate entry [2]. |
To characterize a dual-binding-site inhibitor like Territrem B, researchers typically employ the following key methodologies:
The following diagram illustrates the general mechanism of dual binding site inhibition and the primary experimental workflow used for validation, based on the studies of Territrem B and similar compounds.
The core of a comparative docking study lies in a rigorous and standardized workflow. The diagram below illustrates the general process from target preparation to final validation.
To ensure the reliability of your study, it's critical to follow detailed protocols for each step. The table below summarizes the purpose and key actions for the main experimental phases.
| Experimental Stage | Primary Objective | Key Actions & Considerations |
|---|---|---|
| Target Preparation [1] | To generate a accurate, ready-to-dock 3D structure of the target protein. | Remove water molecules and original co-crystallized ligands; add hydrogen atoms; correct bond orders and missing residues; minimize complex energy using a force field like CHARMM [1]. |
| Ligand Preparation [1] | To generate accurate, low-energy 3D conformations of this compound and comparator compounds. | Prepare 2D/3D structures; assign proper bond orders and formal charges; generate possible tautomers and protonation states at biological pH [1]. |
| Defining Search Space [2] | To identify the optimal region on the target protein for docking simulations. | Use a known active site from a co-crystallized structure. For a blind search, use binding site prediction tools. The optimal docking box size is approximately 2.9 times the ligand's radius of gyration (Rg) for AutoDock Vina [2]. |
| Pose & Affinity Analysis | To evaluate and rank the predicted protein-ligand interactions. | Analyze binding poses (orientation/conformation); calculate docking scores (predicted binding affinity); identify key molecular interactions like hydrogen bonds and hydrophobic contacts [3] [4]. |
A robust docking study requires high-quality input data and validation against experimental results.
| Resource / Strategy | Description | Utility for this compound Study |
|---|---|---|
| LSD Database [5] | A public database (lsd.docking.org) containing docking scores, poses, and experimental results for over 6.3 billion molecules across 11 targets. | Provides a massive benchmarking set to validate docking protocols and train machine-learning models to improve predictions. |
| Experimental Validation [6] [7] | Using biochemical assays (e.g., IC50 measurement) to confirm computational predictions. | Essential for validating this compound's predicted activity. Compounds can be tested for inhibitory activity (e.g., against Acetylcholinesterase) and the results compared with docking scores [6] [7]. |
| Virtual Screening Workflow [1] | An integrated computational pipeline combining pharmacophore modeling, molecular docking, and molecular dynamics. | A proven framework for identifying and prioritizing potential inhibitors. Can be adapted to systematically compare this compound against a library of other compounds. |
Validation is a critical final step. The workflow below outlines how computational results can be confirmed through experimental methods.
To conduct a high-quality comparative docking study for this compound, I suggest the following steps: